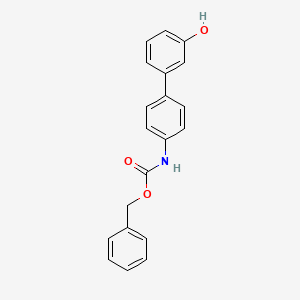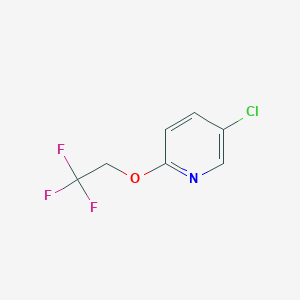
5-氯-2-(2,2,2-三氟乙氧基)吡啶
描述
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5ClF3NO. It has a molecular weight of 211.57 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H5ClF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.科学研究应用
化学合成
5-氯-2-(2,2,2-三氟乙氧基)吡啶用于化学合成 . 它是合成各种有机化合物的关键组分,为所得分子的独特性质做出了贡献 .
农用化学品应用
三氟甲基吡啶 (TFMP) 衍生物,包括 5-氯-2-(2,2,2-三氟乙氧基)吡啶,广泛应用于农用化学品行业 . 它们用于保护作物免受害虫侵害 . 氟唑草丁酯是第一个引入农用化学品市场的 TFMP 衍生物,此后,20 多种新的含 TFMP 的农用化学品获得了 ISO 通用名称 .
医药应用
几种 TFMP 衍生物也用于制药行业 . 五种含有 TFMP 基团的药物获得了市场批准,许多候选药物目前正在进行临床试验 .
兽药应用
除了人类医学外,TFMP 衍生物也用于兽医学 . 两种含有 TFMP 基团的兽药获得了市场批准 .
材料科学
5-氯-2-(2,2,2-三氟乙氧基)吡啶独特的物理化学性质使其成为材料科学中一种宝贵的化合物 . 氟原子独特性质与吡啶部分的独特特征相结合,促进了新型材料的开发 .
功能材料
含氟有机化合物,如 5-氯-2-(2,2,2-三氟乙氧基)吡啶的开发,导致了功能材料领域许多最新的进展 . 这些化合物具有独特的性质,使其适用于广泛的应用 .
安全和危害
生化分析
Biochemical Properties
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes . The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule, thereby influencing its activity.
Cellular Effects
The effects of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, thereby impacting the production of proteins essential for various cellular functions.
Molecular Mechanism
At the molecular level, 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation or other factors. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites with distinct biological activities.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is transported and distributed through specific transporters or binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it needs to be in the right place within the cell to interact with its target biomolecules. The compound’s function can be significantly influenced by its subcellular distribution, affecting its overall biological activity.
属性
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEAABIZRAHLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


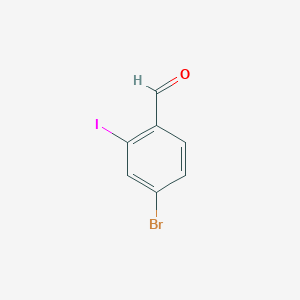
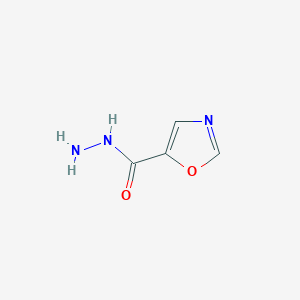
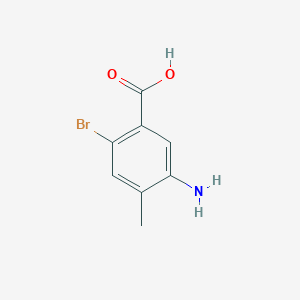
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1523708.png)
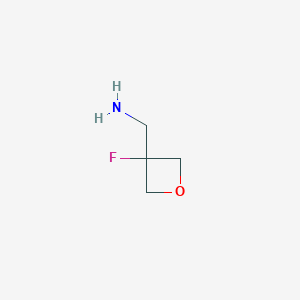

![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)
![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)
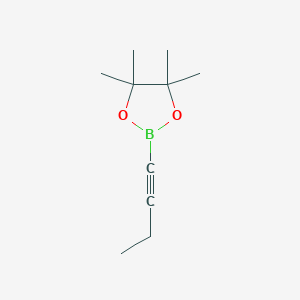



![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
